2-[(E)-(9H-fluoren-9-ylidenehydrazinylidene)methyl]phenol
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Overview
Description
2-[(E)-(9H-fluoren-9-ylidenehydrazinylidene)methyl]phenol is a Schiff base compound known for its unique structural properties and potential applications in various fields. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an imine or azomethine group. This particular compound features a fluorenylidenehydrazinylidene moiety, which contributes to its distinct chemical behavior and potential utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(9H-fluoren-9-ylidenehydrazinylidene)methyl]phenol typically involves the condensation reaction between 9H-fluoren-9-ylidenehydrazine and salicylaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(9H-fluoren-9-ylidenehydrazinylidene)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
2-[(E)-(9H-fluoren-9-ylidenehydrazinylidene)methyl]phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(E)-(9H-fluoren-9-ylidenehydrazinylidene)methyl]phenol involves its ability to form stable complexes with metal ions, which can then interact with various biological molecules. The compound’s imine group allows it to act as a chelating agent, binding to metal ions and facilitating their transport and reactivity within biological systems . This interaction can influence various molecular pathways, including those involved in oxidative stress and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
2-[(E)-(phenylimino)methyl]phenol: Another Schiff base with similar structural features but different substituents.
4-bromo-2-[(E)-(phenylimino)methyl]phenol: A halogenated derivative with distinct electronic properties.
Uniqueness
2-[(E)-(9H-fluoren-9-ylidenehydrazinylidene)methyl]phenol is unique due to its fluorenylidenehydrazinylidene moiety, which imparts specific electronic and steric characteristics. This makes it particularly useful in applications requiring strong metal-binding properties and stability under various conditions .
Properties
IUPAC Name |
2-[(E)-(fluoren-9-ylidenehydrazinylidene)methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O/c23-19-12-6-1-7-14(19)13-21-22-20-17-10-4-2-8-15(17)16-9-3-5-11-18(16)20/h1-13,23H/b21-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTGWZJOGKZSPL-FYJGNVAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN=C2C3=CC=CC=C3C4=CC=CC=C42)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N=C2C3=CC=CC=C3C4=CC=CC=C42)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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